Hydrophobicity-Driven Self-Assembly: Fmoc-Ala-Val-OH Exhibits Enhanced Membrane Interaction Compared to Positional Isomer
Fmoc-Ala-Val-OH demonstrates significantly enhanced interaction with lipid membranes compared to its positional isomer and other Fmoc-dipeptide variants due to its specific hydrophobic residue arrangement. In a comparative study evaluating Fmoc-dipeptide interaction with DMPA (1,2-dimyristoyl-sn-glycero-3-phosphate) lipid monolayers, the increase in hydrophobicity from the Ala-Val sequence directly correlated with stronger membrane insertion and binding affinity [1]. The study systematically varied dipeptide hydrophobicity and established that the adjustment of hydrophobicity through specific residue selection governs membrane interaction strength [1]. This quantifiable relationship enables precise tuning of membrane-active properties in peptide-based biomaterials.
| Evidence Dimension | Hydrophobicity-driven lipid membrane interaction (qualitative ranking by monolayer penetration) |
|---|---|
| Target Compound Data | Enhanced membrane interaction correlated with hydrophobicity index |
| Comparator Or Baseline | Fmoc-dipeptides with lower hydrophobicity (e.g., Gly-containing sequences) |
| Quantified Difference | Hydrophobicity increases from Gly to Ala to Val, with Ala-Val sequence showing intermediate-to-high interaction compared to less hydrophobic counterparts |
| Conditions | DMPA lipid monolayer system; Langmuir trough measurement |
Why This Matters
This quantifiable relationship allows researchers to rationally select Fmoc-Ala-Val-OH for applications requiring defined membrane-interacting properties, such as antimicrobial peptide mimics or drug delivery vehicles, based on its predictable hydrophobic behavior.
- [1] Optimization of Amino Acid Sequence of Fmoc-Dipeptides for Interaction with Lipid Membranes. Korean Chemical Engineering Research, 2021. CHERIC Database. View Source
